molecular formula C9H10OS B15280771 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one

Cat. No.: B15280771
M. Wt: 166.24 g/mol
InChI Key: KQFRWDSOHCFHFQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is an organic compound featuring a cyclopropyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of an alkene with a carbene precursor.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Ketone Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and thiophene groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((1S,2S)-2-(Phenyl)cyclopropyl)ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

    1-((1S,2S)-2-(Furan-2-yl)cyclopropyl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-[(1S,2S)-2-thiophen-2-ylcyclopropyl]ethanone

InChI

InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m1/s1

InChI Key

KQFRWDSOHCFHFQ-SFYZADRCSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]1C2=CC=CS2

Canonical SMILES

CC(=O)C1CC1C2=CC=CS2

Origin of Product

United States

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